N-(4-Methoxybenzyl)glycine structure and properties
N-(4-Methoxybenzyl)glycine structure and properties
An In-Depth Technical Guide to N-(4-Methoxybenzyl)glycine: Synthesis, Properties, and Applications in Modern Chemistry
Introduction
N-(4-Methoxybenzyl)glycine is a derivative of the simplest amino acid, glycine. It is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The core utility of this molecule lies in the strategic use of the 4-methoxybenzyl (Mob) group attached to the glycine nitrogen. This group serves as a moderately acid-labile protecting group, allowing chemists to selectively mask the reactivity of the secondary amine while performing chemical transformations on other parts of a molecule.[1] This guide provides an in-depth look at the physicochemical properties, synthesis, and key applications of N-(4-Methoxybenzyl)glycine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Chapter 1: Physicochemical Properties & Characterization
A thorough understanding of a molecule's properties is fundamental to its successful application. N-(4-Methoxybenzyl)glycine is a white to off-white crystalline solid under standard conditions.[1]
Structure and Identification
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IUPAC Name : 2-[(4-methoxyphenyl)methylamino]acetic acid[1]
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Common Name : N-(4-Methoxybenzyl)glycine
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Abbreviation : Mob-Gly-OH[2]
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CAS Number : 20839-78-5[1]
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Molecular Formula : C₁₀H₁₃NO₃[1]
Physicochemical Data
The quantitative properties of N-(4-Methoxybenzyl)glycine are summarized below. It is important to note that physical properties such as melting and boiling points are often computationally estimated in publicly available databases and may vary.
| Property | Value | Source(s) |
| Molecular Weight | 195.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Estimated Density | ~1.27 g/cm³ | [1] |
| Estimated Boiling Point | ~357 °C | [1] |
| pKa₁ (Carboxylic Acid) | Estimated between 2.3 and 2.4 | [1] |
| Solubility | Moderate in water; soluble in polar protic solvents like ethanol and methanol. |
Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following is a predicted spectroscopic profile based on the molecule's structure and data from analogous compounds.
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.3 ppm). The two protons ortho to the methoxy group will appear as a doublet, and the two protons meta will appear as a second doublet, characteristic of a 1,4-disubstituted benzene ring.
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Methoxy Protons: A sharp singlet corresponding to the three methyl protons of the methoxy group (–OCH₃) is expected around δ 3.8 ppm.
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Benzyl Protons: A singlet corresponding to the two protons of the benzylic methylene group (Ar–CH₂–N) should appear around δ 3.7-3.9 ppm.
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Glycine Methylene Protons: A singlet for the two protons of the glycine methylene group (–N–CH₂–COOH) is expected around δ 3.2 ppm.
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Amine & Carboxyl Protons: The N-H and O-H protons will be visible as broad singlets and their chemical shifts are highly dependent on solvent and concentration.
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-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon: The carboxylic acid carbon (C=O) will be the most downfield signal, typically > δ 170 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be significantly shielded (approx. δ 159 ppm), while the other carbons will appear in the typical δ 114-130 ppm range.
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Methoxy Carbon: The methyl carbon of the methoxy group will appear as a distinct signal around δ 55 ppm.
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Methylene Carbons: Signals for the benzylic carbon (Ar–CH₂) and the glycine α-carbon (N–CH₂) are expected in the δ 45-55 ppm range.
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-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 196.09.
Chapter 2: Synthesis of N-(4-Methoxybenzyl)glycine
Principle: The Reductive Amination Pathway
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, making it the preferred route for synthesizing N-(4-Methoxybenzyl)glycine.[3] This method avoids the common problem of over-alkylation that plagues direct alkylation of amines with alkyl halides.[3] The process occurs in two main stages:
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Imine Formation: Glycine (the amine) reacts with 4-methoxybenzaldehyde (the aldehyde) to form a Schiff base, or imine, intermediate. This reaction is often catalyzed by mild acid.
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Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine product.
A key advantage of this pathway is the choice of reducing agent. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are capable of reducing the protonated iminium ion much faster than the starting aldehyde.[3][4] This selectivity allows the entire reaction to be performed in a single pot ("one-pot" reaction).
Synthesis Workflow Diagram
Caption: One-pot reductive amination workflow for synthesizing N-(4-Methoxybenzyl)glycine.
Detailed Experimental Protocol (Adapted from a general procedure[5])
Causality: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is well-suited for a one-pot procedure. It does not readily reduce the starting aldehyde, minimizing side product formation. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the organic reactants while being immiscible with the aqueous solution used for quenching.
Materials:
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Glycine (1.0 eq)
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4-Methoxybenzaldehyde (1.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq). Dissolve/suspend the solids in dichloromethane (approx. 15 mL per 10 mmol of aldehyde).
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Imine Formation: Stir the mixture at room temperature. The formation of the imine can be slow; for amino acids, allowing the mixture to stir for 2-4 hours before adding the reducing agent is beneficial.
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Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 6-12 hours.
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Workup & Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-(4-Methoxybenzyl)glycine.
Chapter 3: Core Applications in Peptide Science
The primary application of N-(4-Methoxybenzyl)glycine is as a protected building block in the synthesis of peptides and related molecules called peptoids.[1]
The 4-Methoxybenzyl (Mob) Group in Context
In Solid-Phase Peptide Synthesis (SPPS), it is crucial to temporarily block the reactive amino group of an incoming amino acid to ensure that it forms a peptide bond only with the intended partner.[5] The Mob group serves this purpose. Its selection is based on a principle of orthogonality , meaning it can be removed under conditions that do not affect other protecting groups in the molecule.[5]
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Key Advantage: The Mob group is acid-labile. It is stable to the basic conditions (typically piperidine in DMF) used to remove the temporary N-terminal Fmoc protecting group during standard SPPS, but it can be cleaved using moderately strong acids like trifluoroacetic acid (TFA).[6] This makes it fully compatible with the most common Fmoc-based SPPS strategy.
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Mechanism of Cleavage: The electron-donating nature of the para-methoxy group stabilizes the benzylic carbocation that forms upon protonation and cleavage by acid, making it significantly more acid-sensitive than an unsubstituted benzyl (Bn) group.
Logic of Orthogonal Protection in Fmoc-SPPS
Caption: Orthogonal deprotection strategy using the Mob group in Fmoc-SPPS.
Protocol: Cleavage of the Mob Group
Causality: This protocol uses a standard "cleavage cocktail" for peptides synthesized on acid-sensitive resins. Trifluoroacetic acid (TFA) is the primary cleavage reagent. Water and triisopropylsilane (TIS) are included as scavengers to trap reactive carbocations released during the deprotection of other side-chain protecting groups, preventing side reactions.
Materials:
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Peptide-resin containing the Mob-protected residue.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive.
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 1 g of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. This is typically sufficient for complete removal of the Mob group and other common acid-labile side-chain protecting groups, as well as cleavage from the resin.
-
Filter the resin and collect the TFA solution containing the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.
Chapter 4: Utility in Medicinal Chemistry & Drug Discovery
Beyond peptide synthesis, N-(4-Methoxybenzyl)glycine serves as a versatile scaffold in medicinal chemistry. The secondary amine and carboxylic acid functionalities provide two points for chemical modification, allowing for the construction of diverse molecular libraries. While specific blockbuster drugs derived directly from this starting material are not prominent, its structural motifs are found in numerous bioactive compounds. For instance, derivatives have been investigated in the context of NMDA receptor glycine binding sites, which are relevant targets for neurodegenerative disorders.[7] Furthermore, the broader class of glycine derivatives is frequently used as stabilizers in pharmaceutical formulations for therapeutic proteins and other agents.[8][9]
Chapter 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. N-(4-Methoxybenzyl)glycine should be handled with standard laboratory precautions.
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Hazard Identification: May cause skin, eye, and respiratory tract irritation.
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Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation and inhalation of dust.
-
Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a fume hood).
-
Wash hands thoroughly after handling.
-
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.
Conclusion
N-(4-Methoxybenzyl)glycine is a strategically important molecule whose value is derived from the clever application of the 4-methoxybenzyl protecting group. Its compatibility with orthogonal protection schemes makes it a reliable tool in the complex world of peptide synthesis. Supported by a straightforward and high-yielding synthesis via reductive amination, it remains a relevant building block for researchers in synthetic chemistry, peptide science, and drug discovery.
References
-
Gala, D., & Stearns, R. A. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC NIH. [Link]
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El-Faham, A., & Albericio, F. (2017). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
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PubChem. N-(4-methoxyphenyl)Glycine. National Center for Biotechnology Information. [Link]
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Chemchart. N-(4-Methoxybenzyl)glycine (20839-78-5). [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]
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PubChem. N-(4-Methoxybenzyl)glycine. National Center for Biotechnology Information. [Link]
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Shao, Z., et al. (2016). Supporting Information for Angew. Chem. Int. Ed., 55, 14653-14657. [Link]
- Google Patents. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
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Biological Magnetic Resonance Bank. bmse000089 Glycine at BMRB. [Link]
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Myers, A. G. (2011). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Kundra Arora, E., et al. (2025). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Ashenhurst, J. (2025). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. EP1039905B1 - Pharmaceutical formulation comprising glycine as a stabilizer.
- Google Patents. US7230014B1 - Pharmaceutical formulation comprising glycine as a stabilizer.
- Google Patents. US3510515A - Method of making glycine.
- Google Patents. US5340809A - New 1-(alkoxybenzyl)piperazine amide compounds.
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